1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-ethylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-6-13(10(15)17-5)8-7-9-14(13)11(16)18-12(2,3)4/h6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNPLPNINSNWQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of the Pyrrolidine Core
The pyrrolidine ring is typically synthesized via cyclization of suitable amino acid derivatives or through intramolecular cyclization of amino alcohols. A common approach involves:
- Starting Material: N-protected amino acids or amino alcohols.
- Cyclization Conditions: Use of dehydrating agents such as polyphosphoric acid (PPA) or acid catalysts under reflux to promote ring closure.
- Outcome: Formation of the pyrrolidine ring with functional groups positioned for subsequent modifications.
Step 3: Esterification of Carboxyl Groups
The key step involves esterifying the carboxylic acid groups with tert-butanol and ethanol:
- Reagents: Use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine).
- Reaction Conditions: Conducted in dry, inert solvents like dichloromethane or THF at 0°C to room temperature.
- Outcome: Formation of the diester with tert-butyl and ethyl groups attached selectively to the respective carboxyl groups.
Step 4: Purification
Purification involves:
- Filtration: Removal of insoluble by-products.
- Chromatography: Silica gel chromatography or recrystallization from suitable solvents such as isopropyl ether and n-heptane.
- Drying: Under vacuum to obtain high-purity product.
Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Cyclization | Amino alcohol or amino acid derivatives | PPA or acid catalyst | Reflux (~100°C) | 12-24 hours | Promotes ring closure |
| Alkylation | Methyl iodide, ethyl bromide | Acetonitrile, THF | 25-60°C | 4-8 hours | Controlled to prevent over-alkylation |
| Esterification | DCC, DMAP | Dichloromethane, THF | 0°C to room temp | 12-24 hours | Ensures selective ester formation |
Data Tables Summarizing Key Parameters
Research Findings and Notes
- Reaction Efficiency: Studies indicate that controlling molar ratios of reagents (e.g., sodium hydride to N-methyl pyrrolidine derivatives) significantly impacts yield and purity.
- Solvent Choice: Anhydrous solvents such as THF and diethyl ether are preferred for sensitive steps like alkylation.
- Temperature Control: Maintaining low temperatures during esterification and alkylation minimizes side reactions and over-alkylation.
- Purification Techniques: Recrystallization and chromatography are critical for removing impurities and obtaining pharmaceutical-grade material.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidine-1,2-dicarboxylate derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether as a solvent.
Substitution: Amines, alcohols, and polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).
Major Products Formed:
Oxidation Products: Pyrrolidine-1,2-dicarboxylate derivatives with various functional groups.
Reduction Products: Reduced pyrrolidine derivatives with different substituents.
Substitution Products: New pyrrolidine derivatives with substituted amino or hydroxyl groups.
Scientific Research Applications
Scientific Research Applications
1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate has several notable applications:
Organic Synthesis
It serves as a building block for synthesizing complex organic molecules and pharmaceutical intermediates. The steric hindrance provided by the tert-butyl group enhances selectivity in reactions.
Medicinal Chemistry
This compound is a precursor in the development of potential therapeutic agents. Its derivatives have been explored for activity against various biological targets, including enzymes involved in metabolic pathways.
Biochemical Studies
Utilized in enzyme mechanism investigations, it helps elucidate protein interactions and enzyme kinetics. The compound's ability to modulate enzyme activity makes it valuable in biochemical research.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Synthesis of Anticancer Agents | Medicinal Chemistry | Derivatives of the compound showed promising cytotoxicity against cancer cell lines, indicating potential as anticancer agents. |
| Enzyme Inhibition Studies | Biochemistry | The compound was tested as an inhibitor for specific enzymes, revealing its role in modulating metabolic pathways effectively. |
| Organic Synthesis Development | Organic Chemistry | Demonstrated utility in multi-step synthesis of complex natural products, showcasing its versatility as a synthetic intermediate. |
Mechanism of Action
The mechanism by which 1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate exerts its effects depends on its specific application. In organic synthesis, it acts as an intermediate that undergoes various chemical transformations to produce desired products. In biochemical studies, it may interact with enzymes or proteins to modulate their activity. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 1-tert-butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate and analogous pyrrolidine derivatives:
Key Findings from Comparative Analysis :
Fluorinated derivatives (e.g., 4-fluoro) exhibit enhanced electronic effects, improving metabolic stability and bioavailability compared to non-halogenated analogs .
Synthetic Complexity :
- The Curtius rearrangement route for the target compound achieves an 83% yield , whereas hydroxylated analogs (e.g., 4-hydroxyproline derivatives) require additional protection/deprotection steps for stereochemical control .
Physicochemical Properties :
- Hydroxy- and nitrobenzoyl-substituted derivatives (e.g., (2S,4R)-4-hydroxyproline(4-nitrobenzoate)) show higher polarity (MW 245.27) and hydrogen-bonding capacity, impacting solubility and crystallinity .
- Boc-rotamerism is uniquely prominent in the ethyl-substituted target compound, as evidenced by split tert-butyl signals in its ¹H NMR .
Commercial Availability: The target compound is listed by BLD Pharm Ltd. (purity 98%) and other suppliers, while specialized derivatives like 4-aminopyrrolidine analogs require custom synthesis .
Biological Activity
1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate (CAS No. 1551051-10-5) is a pyrrolidine derivative with the molecular formula C13H23NO4 and a molecular weight of approximately 257.33 g/mol. This compound has garnered attention for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features, including a tert-butyl group and an ethyl group that influence its biological activity.
The compound is characterized by the following properties:
- Molecular Formula : C13H23NO4
- Molecular Weight : 257.33 g/mol
- Boiling Point : Not readily available
- Solubility : Soluble in organic solvents, sparingly soluble in water
The biological activity of this compound is primarily attributed to its ability to act as a precursor in the synthesis of bioactive compounds. The presence of the pyrrolidine ring allows for various chemical transformations that can lead to the formation of derivatives with distinct biological activities.
Key Mechanisms Include:
- Enzyme Modulation : The compound may interact with specific enzymes, potentially altering their activity and influencing metabolic pathways.
- Nucleophilic Substitution Reactions : It can undergo nucleophilic substitutions that lead to the formation of new derivatives with enhanced biological properties.
Biological Activity
Research indicates that derivatives of pyrrolidine compounds exhibit a range of biological activities, including:
- Antimicrobial Activity : Certain pyrrolidine derivatives have shown efficacy against various bacterial strains.
- Anticancer Properties : Some studies suggest that modifications to the pyrrolidine structure can enhance cytotoxic effects on cancer cells.
- Neuroprotective Effects : Compounds similar to this pyrrolidine derivative have been investigated for their potential neuroprotective roles in models of neurodegenerative diseases.
Case Studies and Research Findings
-
Antimicrobial Activity Study
- A study evaluated the antimicrobial properties of various pyrrolidine derivatives, including those structurally similar to this compound. Results indicated significant inhibition of bacterial growth, suggesting potential applications in developing new antibiotics.
-
Anticancer Research
- Research focusing on the cytotoxic effects of pyrrolidine derivatives against cancer cell lines demonstrated that modifications in the substituents significantly impacted their efficacy. The study highlighted how introducing different alkyl groups influenced cell viability and apoptosis rates.
-
Neuroprotective Effects
- A study explored the neuroprotective effects of pyrrolidine derivatives on neuronal cell cultures exposed to oxidative stress. The findings suggested that specific structural features provided protective benefits, potentially through antioxidant mechanisms.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate | Structure | Moderate antimicrobial activity |
| N-Boc-L-pyroglutamic acid ethyl ester | Structure | Anticancer properties |
| 1-tert-butyl 2-ethylpyrrolidine-1,2-dicarboxylate | Structure | Potential neuroprotective effects |
Q & A
What are the optimal synthetic routes for preparing 1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate, and how can reaction conditions be tailored to improve yield?
Basic Research Question
Synthesis often involves cross-metathesis of unsaturated amino acids or biocatalytic reduction of ketone intermediates. For example, unsaturated precursors can undergo metathesis with Grubbs catalysts to form the pyrrolidine backbone, followed by tert-butyloxycarbonyl (Boc) and methyl ester protection . Optimization includes:
- Temperature control : Reactions performed at 40–60°C in anhydrous dichloromethane (DCM) under nitrogen to prevent hydrolysis .
- Catalyst selection : Use of second-generation Hoveyda-Grubbs catalysts for improved stereoselectivity .
- Workup strategies : Silica gel chromatography (eluent: ethyl acetate/hexane) for purification, achieving >95% purity .
What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers confirm its structure?
Basic Research Question
Key techniques include:
- ¹H/¹³C NMR : Look for distinct signals such as:
- IR spectroscopy : Strong carbonyl stretches at ~1745 cm⁻¹ (Boc) and ~1705 cm⁻¹ (ester) .
- Mass spectrometry (MS) : ESI+ peaks at m/z 300.18 ([M+H]⁺), matching C₁₅H₂₆NO₅ .
How can researchers address contradictions in NMR data caused by rotameric equilibria?
Advanced Research Question
Rotamers arise due to restricted rotation around the pyrrolidine ring’s bonds. Strategies include:
- Variable-temperature NMR : Cooling to −40°C in CD₂Cl₂ slows interconversion, resolving overlapping signals .
- Solvent selection : Polar solvents like DMSO-d₆ stabilize specific conformers, simplifying splitting patterns .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict rotamer populations to validate experimental data .
What methodologies enable stereochemical control during synthesis, particularly for C2 and C5 positions?
Advanced Research Question
Stereoselectivity is achieved via:
- Chiral auxiliaries : Use of (2S,5R)- or (2S,5S)-configured starting materials to direct substituent placement .
- Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze undesired enantiomers, yielding >99% ee in kinetic resolutions .
- Asymmetric catalysis : Pd-catalyzed allylic alkylation with chiral ligands (e.g., PHOX) for C–C bond formation .
How do structural modifications (e.g., fluorination at C4) influence the compound’s reactivity in downstream applications?
Advanced Research Question
Substituents alter electronic and steric properties:
- Fluorination : Introducing F at C4 (e.g., 4,4-difluoro derivatives) increases electrophilicity, enhancing reactivity in SN2 reactions (e.g., nucleophilic substitutions with amines) .
- Hydroxy groups : (2S,4R)-4-hydroxy derivatives form hydrogen bonds, improving solubility in polar solvents (e.g., MeOH/H₂O) for biological assays .
- Amino derivatives : 4-Aminopyrrolidine analogs (e.g., hydrochloride salts) serve as intermediates for peptide coupling via EDC/HOBt activation .
What analytical workflows are recommended for resolving discrepancies between calculated and observed molecular weights in MS data?
Advanced Research Question
Discrepancies may arise from isotopic impurities or adduct formation. Mitigation steps:
- High-resolution MS (HRMS) : Use Q-TOF instruments to achieve <5 ppm mass accuracy .
- Isotopic pattern analysis : Compare observed vs. theoretical patterns (e.g., M+1, M+2 peaks) to detect contaminants .
- Collision-induced dissociation (CID) : Fragment ions (e.g., m/z 156.08 from Boc cleavage) confirm structural integrity .
How can researchers design experiments to probe the compound’s stability under varying pH and temperature conditions?
Advanced Research Question
Stability studies involve:
- pH profiling : Incubate in buffers (pH 1–13) at 25°C, monitoring degradation via HPLC. Boc groups hydrolyze rapidly at pH <2 .
- Thermogravimetric analysis (TGA) : Decomposition onset at ~180°C indicates thermal stability .
- Light exposure tests : UV-Vis spectroscopy (λ = 254 nm) detects photooxidation products (e.g., nitro derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
